2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole
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Overview
Description
2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole is a compound that belongs to the class of sulfonylureas. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole and sulfonyl derivatives.
Scientific Research Applications
2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form hydrogen bonds and electrostatic interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-methylphenyl)-N’-(1,3-thiazol-2-yl)urea: Similar structure with a chloro substituent.
N-(4-Methylphenyl)-N’-(1,3-thiazol-2-yl)urea: Lacks the sulfonyl group.
N-(4-Methylphenyl)-N’-(1,3-thiazol-2-yl)thiourea: Contains a thiourea group instead of a urea group.
Uniqueness
2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole is unique due to its combination of a sulfonyl group and a thiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .
Properties
CAS No. |
24535-63-5 |
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Molecular Formula |
C11H11N3O3S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C11H11N3O3S2/c1-8-2-4-9(5-3-8)19(16,17)14-10(15)13-11-12-6-7-18-11/h2-7H,1H3,(H2,12,13,14,15) |
InChI Key |
ZXPLKYLPCUVOFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=CS2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=CS2 |
24535-63-5 | |
Origin of Product |
United States |
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